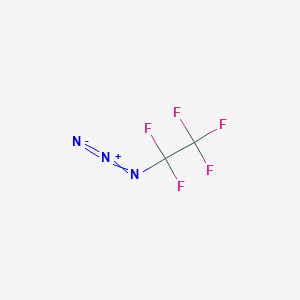

1-Azido-1,1,2,2,2-pentafluoroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the molecular formula 1-Azido-1,1,2,2,2-pentafluoroethane is a fluorinated azide. This compound is characterized by the presence of multiple fluorine atoms and an azide group. Fluorinated azides are known for their high reactivity and are often used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated azides typically involves the reaction of fluorinated precursors with sodium azide. One common method is the reaction of fluorinated alkyl halides with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of fluorinated azides often involves the use of continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of hazardous side reactions. The starting materials are typically fluorinated hydrocarbons, which are reacted with sodium azide under controlled conditions to produce the desired fluorinated azide.

Análisis De Reacciones Químicas

Types of Reactions

Fluorinated azides undergo a variety of chemical reactions, including:

Substitution Reactions: Fluorinated azides can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Cycloaddition Reactions:

Decomposition Reactions: Fluorinated azides can decompose to release nitrogen gas and form fluorinated radicals, which can further react with other compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, aprotic solvents (DMF, DMSO), room temperature.

Cycloaddition: Alkynes, copper(I) catalysts, room temperature to slightly elevated temperatures.

Decomposition: Heat or photolysis, inert atmosphere.

Major Products Formed

Substitution: Fluorinated amines or other substituted products.

Cycloaddition: Triazoles.

Decomposition: Fluorinated radicals and nitrogen gas.

Aplicaciones Científicas De Investigación

Fluorinated azides have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Investigated for their potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mecanismo De Acción

The mechanism of action of fluorinated azides involves the reactivity of the azide group and the influence of the fluorine atoms. The azide group can participate in cycloaddition reactions, forming stable triazole rings. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Non-fluorinated Azides: These compounds lack the fluorine atoms and generally exhibit lower reactivity compared to fluorinated azides.

Fluorinated Alkanes: These compounds contain fluorine atoms but lack the azide group, resulting in different reactivity and applications.

Uniqueness

Fluorinated azides are unique due to the combination of high reactivity from the azide group and the stability imparted by the fluorine atoms. This makes them valuable intermediates in chemical synthesis and useful in a variety of scientific applications.

Actividad Biológica

1-Azido-1,1,2,2,2-pentafluoroethane is a fluorinated azide compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methodologies, mechanisms of action, and relevant case studies.

Synthesis and Stability

The synthesis of this compound typically involves the addition of an azide anion to a suitable precursor in a controlled environment. Research indicates that this compound exhibits thermal stability and is insensitive to impact , making it safe for laboratory use under moderate conditions .

Table 1: Synthesis Overview

| Methodology | Reaction Type | Yield | Stability |

|---|---|---|---|

| Azide Addition | Nucleophilic Substitution | Quantitative | Thermally stable |

| Copper(I)-catalyzed Cycloaddition | [3+2] Cycloaddition | High | Non-explosive |

The biological activity of this compound is primarily attributed to its ability to participate in click chemistry , particularly through the formation of triazoles via cycloaddition reactions. This mechanism allows for the incorporation of the azide group into various biological systems, potentially leading to novel therapeutic applications.

Case Study: Triazole Formation

In a study examining the reactivity of this compound with terminal alkynes, researchers found that the resulting triazoles exhibited promising biological activity. The synthesized compounds were evaluated for their antimicrobial properties and showed significant inhibition against various bacterial strains .

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

- Antimicrobial Properties : The compound demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

- Cytotoxicity : Preliminary cytotoxicity studies indicate that certain derivatives of this azide exhibit selective toxicity toward cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Selective toxicity in cancer cells |

Future Directions

The unique properties of this compound open avenues for further research. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in treating infections or tumors.

- Development of Derivatives : Exploring modifications to enhance potency and reduce toxicity.

Propiedades

IUPAC Name |

1-azido-1,1,2,2,2-pentafluoroethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F5N3/c3-1(4,5)2(6,7)9-10-8 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKCLASCLZKEFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(N=[N+]=[N-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.